molecular formula C25H20ClN3O B2923925 3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185068-12-5

3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2923925
CAS No.: 1185068-12-5
M. Wt: 413.91
InChI Key: OIRUDHHSFMQYCA-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a ketone moiety at position 2. The molecule is substituted at positions 3 and 5 with 2-chlorobenzyl and 3-methylbenzyl groups, respectively.

The compound’s molecular formula is C₂₆H₂₀ClN₃O, with a molecular weight of 425.91 g/mol (calculated based on analogs in ).

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-17-7-6-8-18(13-17)14-29-22-12-5-3-10-20(22)23-24(29)25(30)28(16-27-23)15-19-9-2-4-11-21(19)26/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUDHHSFMQYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole skeleton.

    Substitution Reactions: The introduction of the 2-chlorobenzyl and 3-methylbenzyl groups can be achieved through nucleophilic substitution reactions. These reactions may require the use of strong bases or catalysts to facilitate the substitution.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering its biological activity.

    Substitution: The chlorobenzyl and methylbenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Research: This compound is used to investigate cellular pathways and mechanisms, providing insights into its effects on cell proliferation and apoptosis.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • This contrasts with the 4-fluorobenzyl group in , which offers milder electron withdrawal but improved bioavailability due to fluorine’s small size.
  • Methylbenzyl (Target Compound) : The 3-methylbenzyl group provides moderate lipophilicity compared to bulkier substituents like phenacylsulfanyl in , which may reduce solubility but increase membrane permeability.

Steric and Conformational Influences

  • Propylsulfanyl (in ) and phenacylsulfanyl (in ) substituents introduce flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which are absent in the target compound.

Challenges and Opportunities

  • Solubility Limitations : The target compound’s lipophilic benzyl groups may reduce aqueous solubility, a common issue in analogs like . Strategies such as prodrug formulation or PEGylation could mitigate this.
  • Unexplored Activities : While anticancer and CNS activities are hypothesized based on analogs , empirical validation is required.

Biological Activity

3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including its pyrimidoindole core and various substituents, contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that this compound may inhibit the activity of certain enzymes or receptors involved in various disease processes. For instance, it has been shown to selectively stimulate Toll-like receptor 4 (TLR4), which plays a significant role in the innate immune response, thus potentially enhancing immune activation .

Antimicrobial and Antioxidant Activities

Studies have demonstrated notable antimicrobial and antioxidant activities associated with pyrimidoindole derivatives. The presence of the chlorobenzyl and methylbenzyl groups enhances the compound's ability to scavenge free radicals and inhibit microbial growth. This suggests potential therapeutic applications in treating infections and oxidative stress-related conditions.

Antiproliferative Effects

In vitro studies have indicated that compounds related to the pyrimidoindole class exhibit antiproliferative effects against various cancer cell lines. These findings suggest that this compound may possess anticancer properties, warranting further investigation into its efficacy against specific tumors.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds within the pyrimidoindole family. A summary comparison is provided in the table below:

Compound NameStructureBiological ActivityReference
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleStructureAnticancer, Antimicrobial
3-benzyl-1H-indoleStructureAntioxidant, Antiproliferative
5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-oneStructureImmune Activation, Antimicrobial

Case Study 1: Immune Modulation

A recent study highlighted the immune-modulating effects of substituted pyrimidoindoles. The research focused on their ability to activate NFκB pathways through TLR4 stimulation. The results indicated a significant increase in pro-inflammatory cytokines upon treatment with these compounds, suggesting their potential use in immunotherapy .

Case Study 2: Anticancer Activity

In another study evaluating the antiproliferative effects of related pyrimidoindole compounds against various cancer cell lines, it was found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics. This underscores the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their anticancer efficacy .

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